2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole
Overview
Description
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aryl-1,2,3,4-tetrahydroquinolines with oxalyl chloride under reflux in absolute toluene for several hours . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of more saturated heterocyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxazole derivatives, while reduction can produce more saturated heterocycles. Substitution reactions can result in a variety of functionalized oxazole compounds .
Scientific Research Applications
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole has several applications in scientific research, including:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]thiazole: This compound is similar in structure but contains a sulfur atom instead of an oxygen atom.
5,6-Dihydro-4H-pyrrolo[3,4-D]oxazole: This compound lacks the methyl group at the 2-position.
Uniqueness
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in its heterocyclic ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]oxazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications in medicine and industry.
The compound has the following key chemical properties:
Property | Value |
---|---|
Molecular Formula | C₆H₈N₂O |
Molar Mass | 112.14 g/mol |
Density | 1.19 g/cm³ (predicted) |
Boiling Point | 200 °C (predicted) |
pKa | 6.50 (predicted) |
The biological activity of this compound is attributed to its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, showcasing broad-spectrum antibacterial properties .
Case Study: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of this compound found that it inhibited the growth of several bacterial strains at concentrations as low as 10 µg/mL. The results suggested that the compound's structure plays a critical role in its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer properties. Studies have reported that it exhibits antiproliferative activity against various cancer cell lines.
Case Study: Antiproliferative Effects
In a comparative study involving multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), the compound demonstrated IC50 values ranging from 5 to 15 µM. Notably, modifications in the compound's structure significantly influenced its potency; for example, the introduction of electron-withdrawing groups enhanced its antiproliferative activity by up to 276-fold in certain cell lines .
Comparative Analysis with Similar Compounds
This compound can be compared with closely related compounds like 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]thiazole. The key differences lie in their chemical structures—specifically the presence of oxygen in the oxazole versus sulfur in the thiazole—which affects their reactivity and biological activities.
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | C₆H₈N₂O | Contains oxygen; potential for different biological activity |
2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-D]thiazole | C₆H₈N₂S | Contains sulfur; distinct chemical properties |
Properties
IUPAC Name |
2-methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-8-5-2-7-3-6(5)9-4/h7H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZLXFBTKJAMFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)CNC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670270 | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885273-92-7 | |
Record name | 5,6-Dihydro-2-methyl-4H-pyrrolo[3,4-d]oxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885273-92-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d][1,3]oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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